molecular formula C10H14ClNO2S B2417854 (S)-alpha-(2-thiophenylmethyl)-proline-HCl CAS No. 1217711-72-2

(S)-alpha-(2-thiophenylmethyl)-proline-HCl

Cat. No. B2417854
CAS RN: 1217711-72-2
M. Wt: 247.74
InChI Key: WSTYNPDBAZHCMT-PPHPATTJSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophenol is an organosulfur compound with the formula C6H5SH, sometimes abbreviated as PhSH . This foul-smelling colorless liquid is the simplest aromatic thiol .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Physical And Chemical Properties Analysis

Thiophenol is a foul-smelling colorless liquid . The chemical structures of thiophenol and its derivatives are analogous to phenols .

Scientific Research Applications

  • Enantiomerically Pure beta2-Amino Acids Synthesis : Proline catalyzed aminomethylation of aldehydes is utilized for the synthesis of enantiomerically pure beta2-amino acids. These acids are crucial for constructing beta-peptides, natural products, and other significant molecules. The synthetic route is notably straightforward and efficient, enabling the preparation of these acids in useful quantities (Chi et al., 2007).

  • Regio- and Diastereoselective Synthesis of Thienothiopyrans : L-proline catalyzes the synthesis of thieno[3,2-c]thiopyran derivatives, which are highly substituted. This process involves a one-pot domino sequence of various chemical reactions, creating three C-C bonds and generating up to four stereocenters. The synthesis showcases complete diastereoselectivity (Indumathi et al., 2010).

  • Conformational Preferences Study of Alpha-Substituted Proline Analogues : The conformational preferences of alpha-substituted proline analogues, including (S)-alpha-(2-thiophenylmethyl)-proline-HCl, have been explored through DFT calculations. This study provides insights into how alpha carbon substitution affects the molecule's conformation and its implications in various biological and chemical systems (Flores-Ortega et al., 2008).

  • Stereoselective Synthesis of Proline Dipeptide Mimetics : Efforts in stereoselective synthesis involve (S)-alpha-(2-thiophenylmethyl)-proline-HCl for constructing proline dipeptide mimetics. These mimetics are significant for understanding the structure-activity relationships of peptides and proteins, highlighting the molecule's role in advanced biochemical research (Sasaki et al., 2006).

  • Scale-up Synthesis of Tailor-Made Amino Acids : Proline-derived ligands, including (S)-alpha-(2-thiophenylmethyl)-proline-HCl, have been scaled up for synthesizing enantiomerically pure α- and β-amino acids. These amino acids are fundamental in creating bioactive peptides and new chemical entities, underscoring the broad applications in pharmaceuticals and material science (Romoff et al., 2017).

Future Directions

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Mechanism of Action

Target of Action

Compounds containing thiazole rings, which are similar to the thiophenyl group in the given compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazolidine motifs, which are structurally similar to the given compound, have been found to show varied biological properties and have been used as vehicles in the synthesis of valuable organic combinations . Their selectivity, purity, product yield, and pharmacokinetic activity have been improved using various synthetic approaches .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The stability and activity of similar compounds, such as thiazole derivatives, can be influenced by various factors, including ph, temperature, and the presence of other substances .

properties

IUPAC Name

(2S)-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTYNPDBAZHCMT-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CS2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-alpha-(2-thiophenylmethyl)-proline-HCl

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